molecular formula C9H7BrO B8590598 4-(3-Bromoprop-1-YN-1-YL)phenol

4-(3-Bromoprop-1-YN-1-YL)phenol

Cat. No.: B8590598
M. Wt: 211.05 g/mol
InChI Key: FBWVQKWIDTTXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromoprop-1-yn-1-yl)phenol is a brominated phenolic compound featuring a propargyl bromide substituent at the para position of a benzene ring. Its molecular formula is C₉H₇BrO, with a molecular weight of 227.06 g/mol. The compound combines the reactivity of a terminal alkyne (propargyl group) with the electrophilic bromine atom and the acidic hydroxyl group of phenol. This structural duality makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions like Sonogashira couplings, where alkynes are coupled with aryl halides .

Properties

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

4-(3-bromoprop-1-ynyl)phenol

InChI

InChI=1S/C9H7BrO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,7H2

InChI Key

FBWVQKWIDTTXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCBr)O

Origin of Product

United States

Comparison with Similar Compounds

4-(3-Bromoprop-1-yn-1-yl)phenyl acetate

  • Structural Differences: The acetate derivative replaces the phenolic -OH group with an acetyloxy (-OAc) group.
  • Reactivity: The acetate ester reduces hydrogen-bonding capability, increasing lipophilicity and stability under acidic conditions compared to the phenol. However, it is less reactive in nucleophilic substitutions due to the absence of a free hydroxyl group.
  • Applications: Primarily used as a protected intermediate in multi-step syntheses to avoid unwanted side reactions involving the phenol group .
  • Physical Properties: Likely higher melting point than the phenol due to reduced hydrogen bonding and increased crystallinity.

Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate

  • Structural Differences : Features a methyl ester (-COOMe) at the benzene ring’s para position instead of a hydroxyl group.
  • Reactivity : The electron-withdrawing ester group deactivates the aromatic ring, directing electrophilic substitutions to meta positions. The bromopropynyl group retains reactivity in coupling reactions.
  • Synthesis: Prepared via Sonogashira coupling, similar to methods described for trifluoromethyl analogs .
  • Applications : Used as a precursor in materials science for constructing conjugated systems with tailored electronic properties.

3-(4-Bromophenyl)thio-1-propanol

  • Structural Differences : Replaces the propargyl bromide with a thioether (-S-) linkage and a hydroxyl-terminated alkyl chain.
  • Reactivity : The thioether enhances nucleophilicity at the sulfur atom, enabling alkylation or oxidation reactions. The absence of an alkyne limits utility in coupling reactions.
  • Physical Properties: Higher hydrophobicity (XlogP = 2.9) compared to 4-(3-bromopropynyl)phenol, which is more polar due to the -OH group .

3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

  • Structural Differences : Substitutes bromine with a trifluoromethyl (-CF₃) group and includes a propargyl alcohol moiety.
  • Reactivity : The -CF₃ group is strongly electron-withdrawing, altering electronic properties of the aromatic ring. The propargyl alcohol can undergo oxidation or serve as a ligand in metal-catalyzed reactions.
  • Applications: Potential in pharmaceuticals and agrochemicals due to the metabolic stability imparted by the -CF₃ group .

Key Comparative Data

Property 4-(3-Bromopropynyl)phenol 4-(3-Bromopropynyl)phenyl acetate Methyl 4-(3-bromopropynyl)benzoate
Molecular Formula C₉H₇BrO C₁₁H₉BrO₂ C₁₂H₁₀BrO₂
Molecular Weight (g/mol) 227.06 253.09 281.11
Functional Groups -OH, -C≡CBr -OAc, -C≡CBr -COOMe, -C≡CBr
Reactivity Highlights Cross-coupling, acid-base Ester hydrolysis, coupling Electronic conjugation, coupling
Storage Conditions Inert atmosphere, dry Inert atmosphere, room temperature Standard laboratory conditions

Q & A

Q. What are the recommended synthetic routes for 4-(3-Bromoprop-1-yn-1-yl)phenol, and how can competing side reactions be minimized?

Methodological Answer: The synthesis typically involves Sonogashira coupling between 4-iodophenol and 3-bromo-1-propyne under palladium catalysis. Key considerations include:

  • Protecting the phenol group (e.g., using tert-butyldimethylsilyl chloride) to prevent oxidation during coupling .
  • Optimizing reaction conditions: Use anhydrous solvents (THF or DMF), CuI as a co-catalyst, and controlled temperatures (60–80°C) to suppress alkyne polymerization .
  • Post-synthesis deprotection with tetrabutylammonium fluoride (TBAF) yields the final product. Purity is confirmed via TLC and HPLC (≥95%) .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm) and the terminal alkyne proton (δ 2.5–3.0 ppm).
    • ¹³C NMR : Confirm the sp-hybridized carbon (δ 70–90 ppm) and bromine-coupled carbons .
  • FTIR : Identify O-H stretching (3200–3600 cm⁻¹) and C≡C stretching (2100–2260 cm⁻¹) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the C-Br and C≡C bonds .

Q. How does the compound’s reactivity vary under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : The phenol group protonates, enhancing electrophilic substitution (e.g., bromination at the ortho position). The alkyne may undergo hydration to form a ketone if strong acids (e.g., H₂SO₄) are present .
  • Basic Conditions : Deprotonation of the phenol (pKa ~10) increases nucleophilicity, facilitating alkylation or acylation. The alkyne remains inert unless exposed to strong bases like NaNH₂, which can induce polymerization .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the bromoalkyne group in cross-coupling reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
  • DFT Calculations : Model transition states to assess regioselectivity in Sonogashira couplings. The bromine atom’s electronegativity may stabilize intermediates, favoring para-substitution .
  • In Situ Monitoring : Use UV-vis spectroscopy to track Pd(0) ↔ Pd(II) transitions, confirming catalytic cycle efficiency .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

  • Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). Standardize solvents and reference peaks (e.g., TMS) for cross-study comparisons .
  • Impurity Identification : Use LC-MS to detect byproducts (e.g., dimerized alkynes or oxidized quinones). Optimize flash chromatography (silica gel, hexane/EtOAc gradient) for separation .
  • Crystallographic Validation : Resolve ambiguities in bond lengths/angles via SHELXL refinement, ensuring data aligns with Cambridge Structural Database entries .

Q. What strategies are effective for incorporating this compound into enzyme inhibitors or bioactive ligands?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the alkyne length or phenol substituents to optimize binding. For example:
    • Replace Br with CF₃ to enhance lipophilicity for membrane penetration .
    • Introduce methyl groups to the phenol ring to sterically block metabolic oxidation .
  • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., tyrosine kinases). The bromoalkyne may act as a hydrogen-bond acceptor or π-stacking partner .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines, using this compound as a scaffold for derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.